

An In-depth Technical Guide to the Physicochemical Properties of Methyl Mycophenolate

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Compound of Interest

Compound Name: *Methyl mycophenolate*

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Introduction

Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent immunosuppressive agent. While its prodrug, mycophenolate mofetil (MMF), is more commonly known and used in clinical practice, **methyl mycophenolate** serves as a key intermediate in the synthesis of MMF and is a subject of interest in pharmaceutical research.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl mycophenolate**, alongside relevant data for its parent compound, mycophenolic acid, and its widely used prodrug, mycophenolate mofetil. Understanding these properties is crucial for its synthesis, formulation development, and analytical characterization.

Chemical Identity and Structure

Methyl mycophenolate is chemically designated as methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.^[3]

Identifier	Data
IUPAC Name	methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Molecular Formula	C18H22O6 ^[4]
Molecular Weight	334.36 g/mol ^[4]
Canonical SMILES	CC1=C(C(=C2C(=C1)C(=O)OC2)CC=C(C)CCC(=O)OC)OC
InChI Key	ZPXRQFLATDNYSS-BJMVGYQFSA-N ^[4]
CAS Number	31858-66-9 ^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **methyl mycophenolate** and related compounds is presented below. Direct experimental data for some properties of **methyl mycophenolate** are not readily available in the public domain; in such cases, data for the closely related and well-characterized mycophenolate mofetil are provided for reference.

Property	Methyl Mycophenolate	Mycophenolate Mofetil	Mycophenolic Acid
Melting Point	Data not available	93-94 °C[5]	141 °C[6]
Boiling Point	Data not available	637.6±55.0 °C (Predicted)	Data not available
Solubility	Data not available	Slightly soluble in water (43 µg/mL at pH 7.4); solubility increases in acidic medium (4.27 mg/mL at pH 3.6). Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol.[7][8]	Slightly soluble in water; sparingly soluble in ethanol. Soluble in acetone and methanol.
pKa	Data not available	5.6 (morpholino group), 8.5 (phenolic group)[7][8]	4.5
LogP	3.5 (Computed)[3]	2.5	1.6 (pH 7.4), 570 (pH 2)[6]

Stability

The stability of mycophenolate derivatives is a critical parameter for their formulation and storage. While specific stability data for pure **methyl mycophenolate** is limited, studies on mycophenolate mofetil suspensions provide valuable insights into the degradation pathways, which are likely similar.

Mycophenolate mofetil suspensions have been shown to be stable for extended periods under refrigerated conditions (5°C).[9] For instance, a compounded MMF suspension was found to be stable for at least 210 days at 5°C.[9] At higher temperatures (25°C, 37°C, and 45°C), the stability decreases, with the suspension remaining stable for at least 11 days at 45°C.[9] Similarly, MMF in 5% dextrose infusion bags is stable for at least 35 days when stored at 2-8°C

or between -15 and -25°C, and for 14 days at 25°C when protected from light.[10][11] The primary degradation product is mycophenolic acid, formed through hydrolysis of the ester bond. [9]

Experimental Protocols

Synthesis of Methyl Mycophenolate

A common method for the preparation of **methyl mycophenolate** involves the esterification of mycophenolic acid.

Protocol: A mixture of mycophenolic acid (e.g., 9.6 g, 30 mmol) and a catalyst such as tin(II) chloride dihydrate (e.g., 1.0 g) in methanol (e.g., 40 ml) is stirred at reflux temperature for a specified period (e.g., 7 hours).[1] The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). After the reaction is complete, the solvent is evaporated. The residue is then dissolved in an organic solvent like isobutyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.[1] The organic phase is then dried and evaporated to yield **methyl mycophenolate**.[1]

Stability-Indicating HPLC Method for Mycophenolate Derivatives

This method can be adapted to assess the stability of **methyl mycophenolate**.

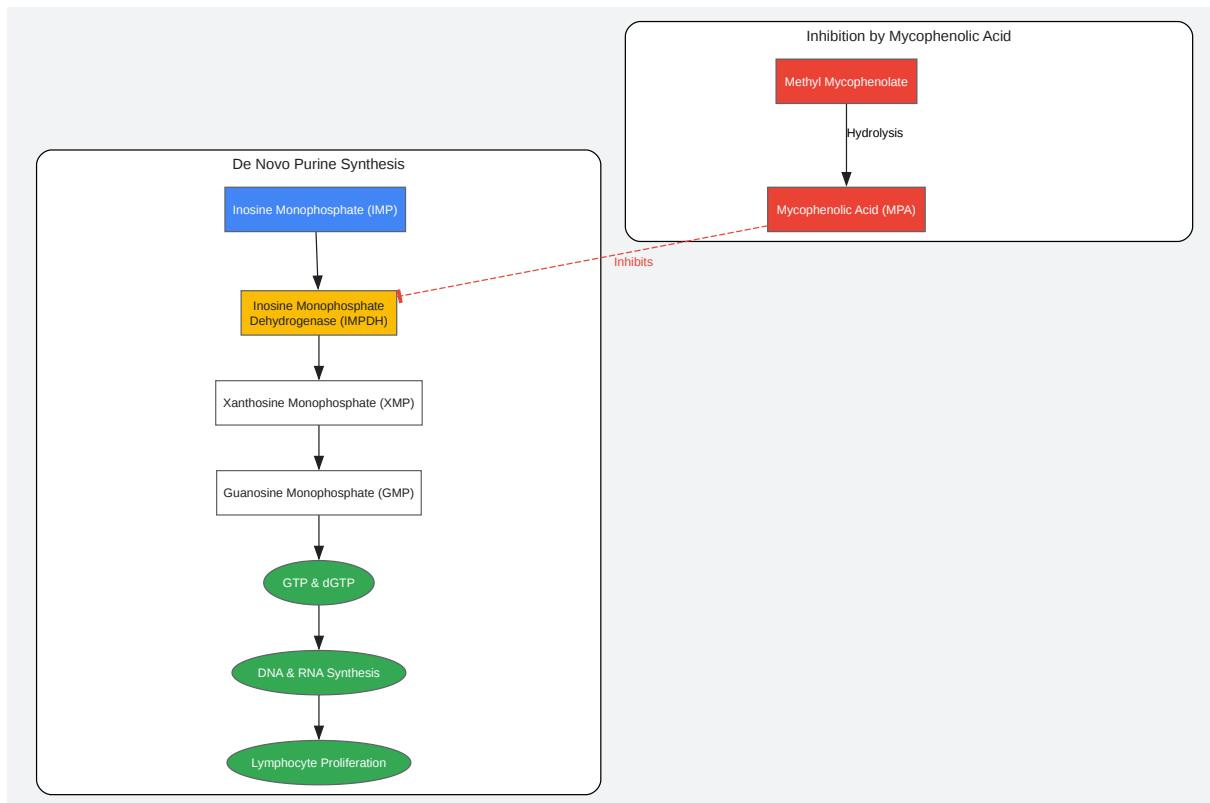
Chromatographic Conditions:

- Column: A reversed-phase column, such as a Symmetry C18 (250mm × 4.6 mm, 5.0 µm), is typically used.[12]
- Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., acetate buffer pH 6.0) is used for elution.[12] The ratio can be optimized, for example, 75:25 (v/v) methanol to acetate buffer.[12]
- Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.[12]
- Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 216 nm or 250 nm, is employed.[13]

- Analysis: The stability is determined by monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time at different storage conditions.[9][14]

Mechanism of Action: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Mycophenolic acid, the active metabolite of both **methyl mycophenolate** and mycophenolate mofetil, exerts its immunosuppressive effects by selectively, non-competitively, and reversibly inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH).[15][16][17] IMPDH is a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[18][19][20] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, whereas other cell types can utilize salvage pathways.[8] By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on lymphocytes, thereby suppressing cell-mediated immune responses and antibody production. [21][22]

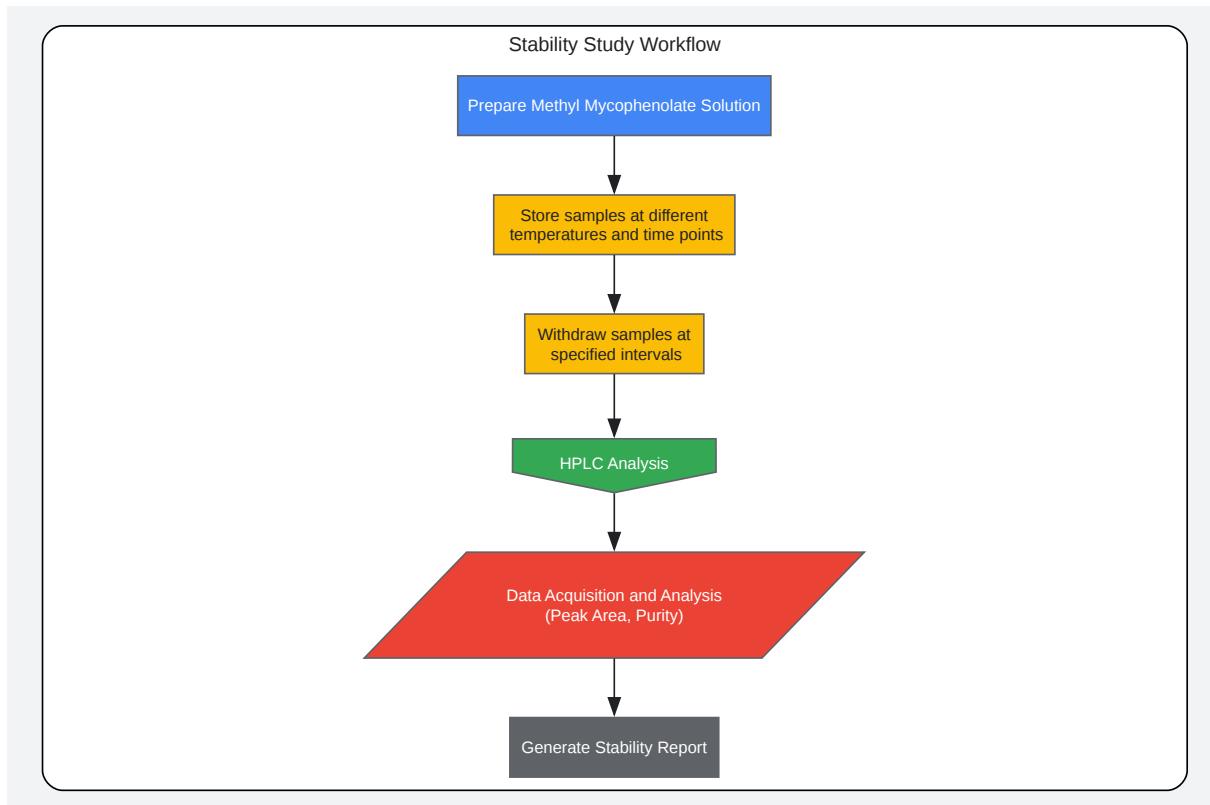


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Caption: Mechanism of action of **methyl mycophenolate** via inhibition of IMPDH.

Experimental Workflow: Stability Study using HPLC

The following diagram illustrates a typical workflow for assessing the stability of **methyl mycophenolate**.



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Caption: A representative workflow for a stability study of **methyl mycophenolate**.

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